2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propyl chain, which is further connected to a phenol ring. The stereochemistry of the compound, denoted by (1R,2S), indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Continuous Flow Reactors: Employing continuous flow techniques to ensure consistent production and high yield.
Purification: The final product is purified using techniques like crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of nitro or halogenated phenol derivatives.
Scientific Research Applications
2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.
Pathways: It may modulate biochemical pathways, affecting processes like signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-[(1R)-1-Hydroxy-2-(methylamino)ethyl]phenol: Similar structure but with a methylamino group instead of an amino group.
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol: Similar stereochemistry but with a diphenylethanol structure.
Uniqueness
2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-[(1R,2S)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1 |
InChI Key |
JXKFVSLCCUBGIK-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1O)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.